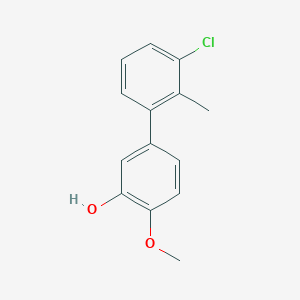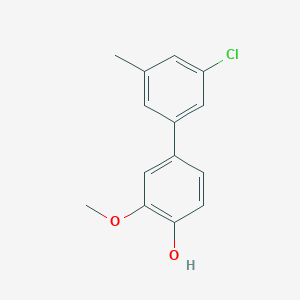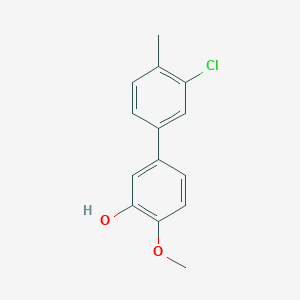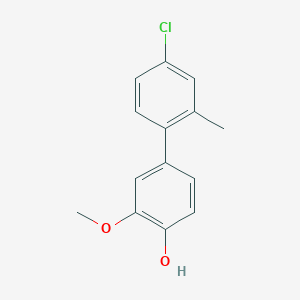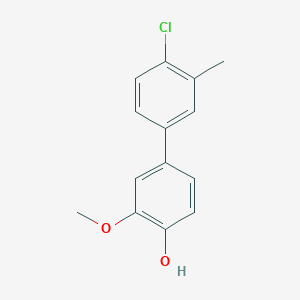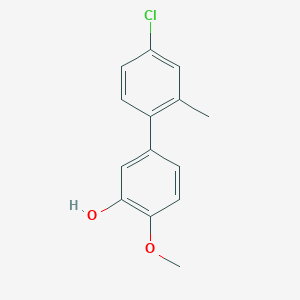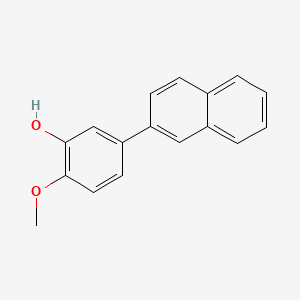
4-(3-Chloro-4-fluorophenyl)-2-methoxyphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Chloro-4-fluorophenyl)-2-methoxyphenol, 95% (4-CFM) is a phenolic compound used in a variety of scientific research applications. It is a white, odourless, crystalline solid that is soluble in organic solvents. 4-CFM is used as a building block for organic synthesis, as a reagent for the synthesis of various organic compounds, and as a starting material for the synthesis of other phenolic compounds. It has been studied in the context of its biochemical, physiological, and pharmacological effects.
Mécanisme D'action
The mechanism of action of 4-(3-Chloro-4-fluorophenyl)-2-methoxyphenol, 95% is not well understood. Studies suggest that it may interact with various biological molecules, including proteins, enzymes, and DNA. Its biochemical and physiological effects are thought to be mediated by its ability to interact with these molecules and by its ability to inhibit certain enzymes.
Biochemical and Physiological Effects
4-(3-Chloro-4-fluorophenyl)-2-methoxyphenol, 95% has been studied for its biochemical and physiological effects. Studies have shown that it can inhibit the activity of some enzymes, including cytochrome P450 enzymes, and can modulate the activity of certain proteins. It has also been shown to have anti-inflammatory, anti-bacterial, and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3-Chloro-4-fluorophenyl)-2-methoxyphenol, 95% has several advantages for use in laboratory experiments. It is a stable compound that is easy to synthesize and store. Additionally, its biochemical and physiological effects are well-studied and can be used to study the effects of various compounds on biological systems. However, it has some limitations. For example, it is not very water soluble and is not soluble in aqueous media, so it may be difficult to use in experiments that require aqueous solutions.
Orientations Futures
There are several potential future directions for research using 4-(3-Chloro-4-fluorophenyl)-2-methoxyphenol, 95%. These include further studies of its biochemical and physiological effects, its mechanism of action, and its potential applications in drug development. Additionally, research could be done to investigate its potential use as a reagent in organic synthesis, its potential use as a building block for organic synthesis, and its potential use in the synthesis of other phenolic compounds. Finally, further research could be done to investigate its potential use in the development of new drugs and its potential use as an anti-inflammatory, anti-bacterial, and anti-cancer agent.
Méthodes De Synthèse
4-(3-Chloro-4-fluorophenyl)-2-methoxyphenol, 95% can be synthesized from the reaction of 3-chloro-4-fluorophenol and 2-methoxyphenol in aqueous media. The reaction is catalyzed by a base such as potassium hydroxide. The reaction is carried out at room temperature and the resulting product is 4-(3-Chloro-4-fluorophenyl)-2-methoxyphenol, 95%, 95%.
Applications De Recherche Scientifique
4-(3-Chloro-4-fluorophenyl)-2-methoxyphenol, 95% is used in a variety of scientific research applications. It is used as a starting material for the synthesis of other phenolic compounds and as a reagent for the synthesis of various organic compounds. It is also used as a building block for organic synthesis.
Propriétés
IUPAC Name |
4-(3-chloro-4-fluorophenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO2/c1-17-13-7-9(3-5-12(13)16)8-2-4-11(15)10(14)6-8/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDFTVQFGXLRKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)F)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685620 |
Source


|
| Record name | 3'-Chloro-4'-fluoro-3-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-4-fluorophenyl)-2-methoxyphenol | |
CAS RN |
945461-38-1 |
Source


|
| Record name | 3'-Chloro-4'-fluoro-3-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



